
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the tert-butyl group and the piperazine moiety can be done through nucleophilic substitution reactions.
Final Purification: The compound is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and piperazine groups, making it less versatile in biological applications.
4-(4-Methylpiperazin-1-yl)quinoline: Lacks the tert-butylphenyl group, which may affect its chemical reactivity and biological activity.
2-(4-(tert-Butyl)phenyl)quinoline: Lacks the piperazine moiety, potentially reducing its ability to interact with biological targets.
Uniqueness
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride is unique due to the presence of both the tert-butylphenyl and piperazine groups, which may confer enhanced biological activity and chemical versatility compared to similar compounds.
Propriétés
Numéro CAS |
853344-32-8 |
|---|---|
Formule moléculaire |
C24H31Cl2N3 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-4-(4-methylpiperazin-1-yl)quinoline;dihydrochloride |
InChI |
InChI=1S/C24H29N3.2ClH/c1-24(2,3)19-11-9-18(10-12-19)22-17-23(27-15-13-26(4)14-16-27)20-7-5-6-8-21(20)25-22;;/h5-12,17H,13-16H2,1-4H3;2*1H |
Clé InChI |
XUMIGVQAQXJYRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



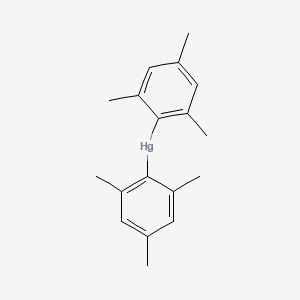
![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)
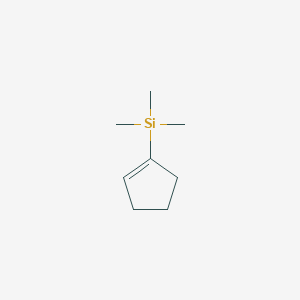
![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
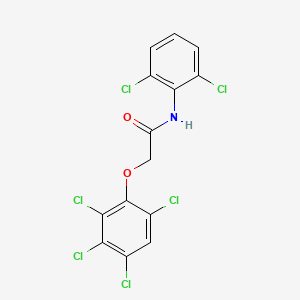

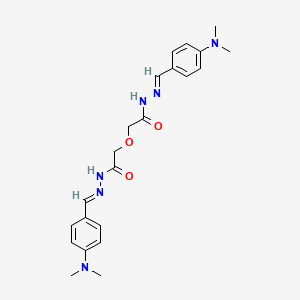

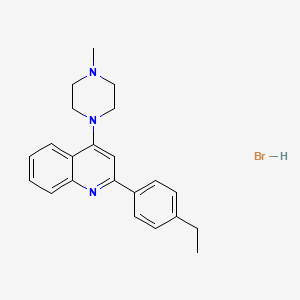
![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)



